3-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound appears to contain a benzamide group, a thiadiazole group, and a methoxyaniline group, all of which are common in medicinal chemistry and could suggest potential bioactivity .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple aromatic rings. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict. But the compound contains several functional groups (like the amide and the thiadiazole) that could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .Scientific Research Applications
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) discussed the use of similar compounds in photodynamic therapy, emphasizing their potential in treating cancer due to their excellent fluorescence properties and high singlet oxygen quantum yield.
Antimicrobial and Antifungal Properties
- Research by Sych et al. (2019) highlighted the antimicrobial and antifungal activities of compounds in this chemical category, demonstrating effectiveness against Gram-positive and Gram-negative bacteria, and Candida albicans.
Anticancer Properties
- Yushyn, Holota, & Lesyk (2022) reported on the synthesis of similar molecules, noting their promising anticancer properties in in vitro studies.
Synthesis of Novel Compounds
- The work of Srinivas & Rao (2011) focused on the regioselective synthesis of novel compounds using similar chemical structures, contributing to the development of new pharmacological agents.
Nematocidal Activity
- Liu et al. (2022) synthesized and evaluated novel compounds for their nematocidal activities, showing effectiveness against Bursaphelenchus xylophilus, indicating potential agricultural applications.
Antituberculosis Activity
- A study by Kidwai, Kumar, Srivastava, & Gupta (1998) on triazines derived from similar compounds revealed significant antitubercular activity, suggesting their use in treating tuberculosis.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c1-26-14-7-5-13(6-8-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZOQKSJSQJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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